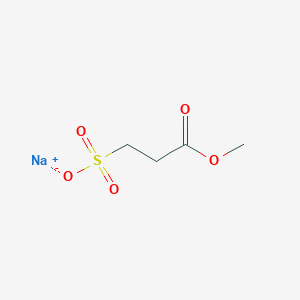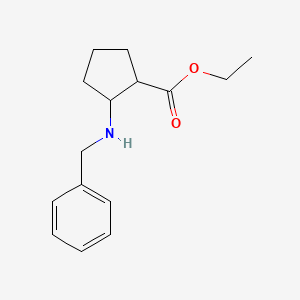![molecular formula C11H14F3NO B1399681 Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1343874-23-6](/img/structure/B1399681.png)
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine
Descripción general
Descripción
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine, often referred to as 3-TFMA, is a fluorinated amine compound that has gained attention in recent years due to its potential use in various fields such as synthetic organic chemistry, material science, and drug discovery. It is a member of the amine family, which is a group of nitrogen-containing compounds that have a wide range of applications in the pharmaceutical and chemical industries. 3-TFMA has been studied for its ability to act as a building block for the synthesis of complex organic molecules, its potential use in material science, and its potential role in drug discovery.
Aplicaciones Científicas De Investigación
Metal Ion Affinity and Fluorescence Properties
Tris((6-phenyl-2-pyridyl)methyl)amine and its derivatives, including similar compounds to Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine, have been studied for their metal complexes, which have hydrophobic cavities potentially accommodating small molecules. These complexes, with enhanced solubility in various solvents, are analyzed for their binding properties with metal ions like Zn(2+) and Cu(2+). The fluorescence properties of these complexes suggest potential applications in charge-transfer character studies and excitonic interactions (Liang et al., 2009).
Carbomethoxylating Reactivity in Organic Chemistry
The reactivity of methyl phenyl carbonate towards aromatic amines, in the presence of group 3 metal triflate catalysts, has been examined. The study reveals insights into the carbamation of aniline and other aromatic diamines, which could inform the scientific understanding and manipulation of similar compounds like Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine (Distaso & Quaranta, 2004).
Synthesis and Optical Properties in Polymer Chemistry
Research into compounds like Phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate explores their synthesis and potential use in poly(p-benzamide)s, revealing significant insights into the control of polymerization and the influence of molecular structure on optical properties. This can be applied to understanding the behavior of related compounds, including Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine (Takagi et al., 2013).
Synthesis and Characterization in Organic Synthesis
Research has been conducted on synthesizing and characterizing tertiary amines, providing a methodological framework that can be adapted for compounds like Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine. Such studies contribute to the broader understanding of synthesizing and analyzing tertiary amines (Sun et al., 2021).
Propiedades
IUPAC Name |
N-[[3-(trifluoromethoxy)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-2-6-15-8-9-4-3-5-10(7-9)16-11(12,13)14/h3-5,7,15H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVIZXFRJZIQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



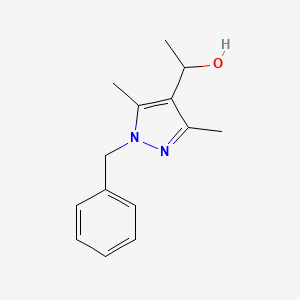
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
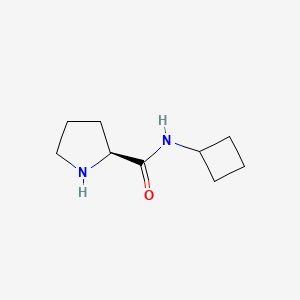
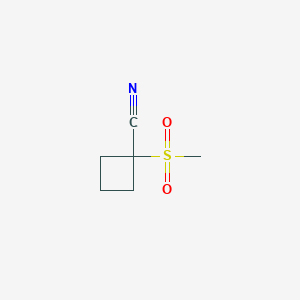
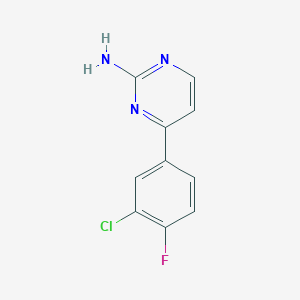
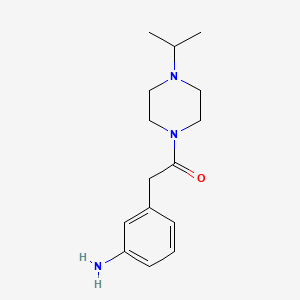
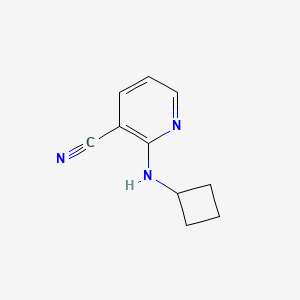
amine](/img/structure/B1399611.png)
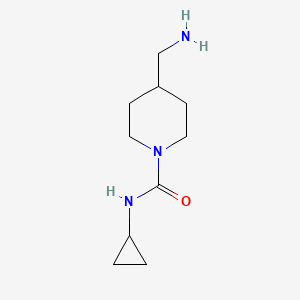
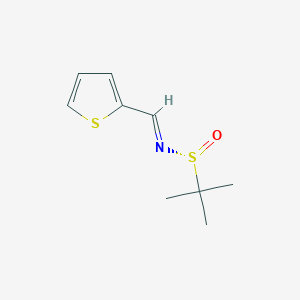
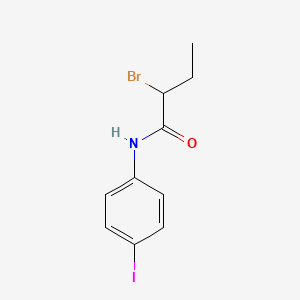
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
